2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide
Description
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide is a structurally complex acetamide derivative featuring a fluorophenoxy backbone, a furan-2-ylmethyl group, and a 4-isopropylbenzyl substituent. The fluorophenoxy group may enhance lipophilicity and metabolic stability, while the furan and isopropylbenzyl moieties contribute to steric and electronic diversity .
Properties
Molecular Formula |
C23H24FNO3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24FNO3/c1-17(2)19-7-5-18(6-8-19)14-25(15-22-4-3-13-27-22)23(26)16-28-21-11-9-20(24)10-12-21/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
RNHYWQFTWVLJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-fluorophenoxy and furan-2-ylmethyl intermediates separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Variations and Implications
Fluorophenoxy vs. Ethylphenoxy Groups
The target compound’s 4-fluorophenoxy group contrasts with the 4-ethylphenoxy group in ’s analogue. Fluorine’s electronegativity may improve metabolic stability and membrane permeability compared to ethyl’s hydrophobic bulk .
Benzyl Substituents: Isopropyl vs. Fluorobenzyl
The 4-isopropylbenzyl group in the target compound differs from the 2-fluorobenzyl group in .
Furan-2-ylmethyl vs. Hydroxy/Alkyl Groups
The furan-2-ylmethyl substituent introduces aromatic heterocyclic character, contrasting with hydroxyl (Compound 31) or alkyl (Compound 30) groups in . Furan’s π-electron system may facilitate interactions with aromatic residues in biological targets .
Biological Activity
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound characterized by its unique combination of functional groups, including a fluorophenoxy moiety, a furan ring, and an acetamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C23H24FNO3, with a molecular weight of 381.4400 g/mol. The compound's structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FNO3 |
| Molecular Weight | 381.4400 g/mol |
| IUPAC Name | This compound |
| CAS Number | 874145-87-6 |
Antimicrobial Activity
Research indicates that compounds containing furan and phenoxy groups exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain furan derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 64 µg/mL against these pathogens .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan ring is particularly noted for enhancing cytotoxicity against cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The fluorophenoxy group can facilitate binding to receptor sites, while the furan moiety may contribute to reactive oxygen species (ROS) generation, leading to oxidative stress in target cells. This dual mechanism could enhance its efficacy as an antimicrobial or anticancer agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various furan derivatives, finding that those similar in structure to this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that compounds with similar configurations can induce apoptosis in cancer cells at micromolar concentrations. The observed IC50 values suggest that further optimization of the compound could enhance its therapeutic index .
- Pharmacological Screening : Pharmacological assays have been conducted to assess the anti-inflammatory properties of related compounds. These studies indicate that modifications in the acetamide structure can lead to variations in COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
